molecular formula C16H24N4O B2459167 2-(4-methylpiperidine-1-carbonyl)-4-(piperidin-1-yl)pyrimidine CAS No. 2034423-66-8

2-(4-methylpiperidine-1-carbonyl)-4-(piperidin-1-yl)pyrimidine

Cat. No.: B2459167
CAS No.: 2034423-66-8
M. Wt: 288.395
InChI Key: YYFTUMFVCNSAIR-UHFFFAOYSA-N
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Description

It is characterized by its unique structure, which includes a piperidine ring and a pyrimidine ring, making it a valuable molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylpiperidine-1-carbonyl)-4-(piperidin-1-yl)pyrimidine typically involves the reaction of 4-methylpiperidine with 4-(piperidin-1-yl)pyrimidine-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-methylpiperidine-1-carbonyl)-4-(piperidin-1-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine or pyrimidine rings are substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted piperidine and pyrimidine derivatives, which can be further utilized in different applications .

Scientific Research Applications

2-(4-methylpiperidine-1-carbonyl)-4-(piperidin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone
  • Piperidin-4-yl-pyrrolidin-1-yl-methanone
  • 4-(4-Methylpiperidin-1-yl)aniline

Uniqueness

What sets 2-(4-methylpiperidine-1-carbonyl)-4-(piperidin-1-yl)pyrimidine apart from similar compounds is its dual ring structure, which provides unique chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

(4-methylpiperidin-1-yl)-(4-piperidin-1-ylpyrimidin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O/c1-13-6-11-20(12-7-13)16(21)15-17-8-5-14(18-15)19-9-3-2-4-10-19/h5,8,13H,2-4,6-7,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFTUMFVCNSAIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=NC=CC(=N2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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